N-(Methanesulfonyl)-N-phenylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methanesulfonyl)-N-phenylformamide is an organic compound that features both methanesulfonyl and phenylformamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Methanesulfonyl)-N-phenylformamide can be synthesized through the reaction of methanesulfonyl chloride with aniline in the presence of a base. The reaction typically proceeds as follows:
- Methanesulfonyl chloride is reacted with aniline in an organic solvent such as dichloromethane.
- A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reaction vessels and automated systems to control the reaction conditions.
- Continuous monitoring of temperature, pressure, and pH to ensure optimal reaction conditions.
- Efficient purification techniques, such as distillation and chromatography, to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Methanesulfonyl)-N-phenylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a sulfide or thiol group.
Substitution: The phenylformamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted phenylformamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Methanesulfonyl)-N-phenylformamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Methanesulfonyl)-N-phenylformamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
N-(Methanesulfonyl)-N-phenylformamide can be compared with other similar compounds, such as:
N-(Methanesulfonyl)-N-phenylacetamide: Similar structure but with an acetamide group instead of a formamide group.
N-(Methanesulfonyl)-N-phenylbenzamide: Contains a benzamide group, leading to different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
68984-89-4 |
---|---|
Molekularformel |
C8H9NO3S |
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
N-methylsulfonyl-N-phenylformamide |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)9(7-10)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
SZQMYECQSIEIGO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N(C=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.